molecular formula C13H8FN3O2 B12279160 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1206970-37-7

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B12279160
CAS No.: 1206970-37-7
M. Wt: 257.22 g/mol
InChI Key: MRIAJCBLWJJPQC-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. The [1,2,4]triazolo[4,3-a]pyridine core is a privileged structure in pharmaceutical development, featured in known pharmacophores and clinical drugs . This specific derivative is engineered for the synthesis of novel bioactive molecules, particularly in oncology. Recent studies highlight that structurally analogous 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives function as potent smoothened (SMO) inhibitors, demonstrating significant anti-proliferative activity against colorectal carcinoma cells and offering a promising avenue for targeting the Hedgehog signaling pathway . Furthermore, the triazolopyridine scaffold is recognized for its diverse biological activities, which include serving as bromodomain inhibitors for cancer research, anti-inflammatory agents, and treatments for autoimmune diseases . The presence of the carboxylic acid functional group at the 8-position provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives to explore structure-activity relationships and optimize drug-like properties . This compound is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1206970-37-7

Molecular Formula

C13H8FN3O2

Molecular Weight

257.22 g/mol

IUPAC Name

3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C13H8FN3O2/c14-10-6-2-1-4-8(10)11-15-16-12-9(13(18)19)5-3-7-17(11)12/h1-7H,(H,18,19)

InChI Key

MRIAJCBLWJJPQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=CC=C3C(=O)O)F

Origin of Product

United States

Preparation Methods

Key Steps

  • Synthesis of Hydrazide Intermediate :

    • Starting Material : 2-Hydrazinopyridine derivatives (e.g., 2,3-dichloro-5-trifluoromethylpyridine) undergo nucleophilic substitution with hydrazine hydrate to form hydrazides.
    • Conditions : Reaction in ethanol or under solvent-free conditions with POCl₃ as a catalyst.
  • Cyclization with 2-Fluorobenzoic Acid :

    • Reagents : POCl₃ and microwave or ultrasonic irradiation.
    • Mechanism : The hydrazide reacts with 2-fluorobenzoic acid to form a fused triazole ring via a [3+2] cycloaddition, followed by elimination of water or HCl.

Example Protocol (Adapted from CN103613594A)

Step Conditions Yield Notes
Hydrazide Formation 2-Hydrazinopyridine + 2-fluorobenzoic acid in POCl₃, 105°C, 3h, ultrasonic ~40–60% POCl₃ facilitates cyclization; yields depend on substituent electronics.
Purification Recrystallization from ethanol Solid precipitate isolated post-reaction.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation reactions, enabling efficient synthesis of triazolopyridines.

Procedure (Adapted from)

  • Reactants : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine (hydrazide precursor) and 2-fluorobenzoic acid.
  • Conditions : POCl₃, microwave irradiation (80–150°C, 15–30 min).
  • Product : 3-(2-Fluorophenyl)-triazolo[4,3-a]pyridine-8-carboxylic acid.
Parameter Value Impact
Temperature 105–150°C Higher temps improve reaction rates but may degrade sensitive groups.
Reaction Time 15–30 min Shorter times reduce byproduct formation.

Challenges

  • Electron-withdrawing groups (e.g., CF₃) reduce hydrazide reactivity, potentially lowering yields.
  • Fluorine’s electronegativity may alter regioselectivity during cyclization.

One-Pot Three-Component Reactions

While less common for triazolopyridines, three-component reactions (e.g., hydrazine, aldehyde, and acylating agent) offer versatility.

Hypothetical Approach

  • Components :
    • Aminotriazole : 5-Amino-1-phenyl-1H-1,2,4-triazole.
    • Aldehyde : 2-Fluorobenzaldehyde.
    • Acylating Agent : Ethyl acetoacetate.
  • Catalyst : Acetic acid or p-toluenesulfonic acid (PTSA).
  • Mechanism :
    • Knoevenagel condensation forms an α,β-unsaturated carbonyl intermediate.
    • Cyclization with hydrazine yields the triazolopyridine core.
Reagent Role Example Yield
2-Fluorobenzaldehyde Aryl substituent introduction ~50–75%
Ethyl acetoacetate Carboxylic acid precursor

Note: This method is speculative, as no direct examples exist in literature.

Functionalization of Preformed Triazolopyridines

Post-synthesis modifications (e.g., oxidation, substitution) can introduce the 8-carboxylic acid group.

Case Study (Adapted from)

  • Starting Material : 8-Chloro-triazolo[4,3-a]pyridine derivative.
  • Reaction : Hydrolysis of nitrile or ester groups to carboxylic acid.
  • Conditions :
    • Nitrile → Carboxylic Acid : NaOH/H₂O₂ (hot).
    • Ester → Carboxylic Acid : HCl/EtOH (reflux).
Method Reagents Yield Purity
Nitrile Hydrolysis NaOH, H₂O₂, 100°C ~70–85% >95%
Ester Hydrolysis HCl, EtOH, reflux ~60–75% >90%

Key Challenges and Optimizations

  • Regioselectivity : The 8-carboxylic acid position requires precise control during cyclization.
  • Yield Optimization : POCl₃ and microwave irradiation improve yields compared to conventional heating.
  • Purification : Recrystallization from ethanol or silica gel chromatography ensures high purity (>95%).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Ultrasonic Cyclization High yields, short reaction times Requires POCl₃, sensitive to moisture 40–60%
Microwave Synthesis Rapid heating, reduced byproducts Equipment dependency, variable yields 25–50%
Three-Component One-pot simplicity Low substrate scope, untested for target N/A

Spectroscopic and Analytical Data

Target Compound Properties (Inferred from)

Property Value Source
Molecular Formula C₁₃H₈FN₃O₂
Molecular Weight 257.22 g/mol
SMILES O=C(C1=CN2C(C=C1)=NN=C2C3=CC=CC(F)=C3)O
¹H NMR (CDCl₃) δ 7.02 (d, 2H, PhH), 7.47 (s, H, PyH), 8.84 (s, H, PyH) (analogous)

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as an anticancer agent . Research indicates that derivatives of triazolo-pyridine compounds exhibit potent inhibitory effects on various cancer cell lines. For instance, studies have shown that modifications at specific positions on the triazole ring can enhance activity against c-Met kinases, which are implicated in tumor growth and metastasis. Such compounds are being explored as preclinical candidates for treating cancers such as non-small cell lung cancer and renal cell carcinoma .

Antimicrobial Activity

Another promising application lies in the antimicrobial domain . Compounds containing the triazolo-pyridine scaffold have demonstrated efficacy against a range of bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or protein function, making these compounds valuable leads for developing new antibiotics .

Neuropharmacology

In neuropharmacology, the compound is being investigated for its potential to modulate neurotransmitter systems. Preliminary studies suggest that derivatives can influence serotonin and dopamine receptors, indicating possible applications in treating psychiatric disorders such as depression and anxiety .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid. By systematically altering substituents on the triazole and pyridine rings, researchers can identify modifications that enhance potency and selectivity against target enzymes or receptors. This iterative process is fundamental in drug design and development .

Synthesis Techniques

Innovative synthesis techniques have been developed to produce this compound efficiently. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times while improving yields compared to traditional methods. Such advancements not only streamline the production process but also facilitate the exploration of a broader chemical space for derivative compounds .

Case Studies

Several case studies illustrate the compound's applications:

  • Case Study 1: Cancer Treatment
    A derivative of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid was tested in vitro against a panel of cancer cell lines. Results indicated IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics.
  • Case Study 2: Antimicrobial Efficacy
    In a study evaluating antimicrobial properties, the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) lower than those of existing antibiotics.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid family, where structural variations at the 3-position significantly influence physicochemical and biological properties. Below is a detailed comparison with key analogs:

Structural and Physicochemical Comparisons

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight CAS Number Key Features
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid 2-Fluorophenyl C₁₃H₉FN₃O₂ 269.23 g/mol Not explicitly listed Enhanced lipophilicity due to fluorine; moderate acidity (carboxylic acid)
3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid 2-Methoxyphenyl C₁₄H₁₁N₃O₃ 269.26 g/mol 1082143-85-8 Increased electron density from methoxy group; potential for H-bonding
3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid 4-Methoxyphenyl C₁₄H₁₁N₃O₃ 269.26 g/mol 1082166-39-9 Para-substitution enhances steric bulk; altered pharmacokinetics
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid Methyl C₈H₇N₃O₂ 177.16 g/mol 1082193-69-8 Simplified structure; lower molecular weight improves solubility
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid Ethyl C₉H₉N₃O₂ 191.19 g/mol Not explicitly listed Increased hydrophobicity; potential for enhanced membrane permeability
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid o-Tolyl (2-methylphenyl) C₁₅H₁₃N₃O₂ 267.28 g/mol 1082143-81-4 Steric hindrance from ortho-methyl group; impacts receptor binding

Biological Activity

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including structure-activity relationships (SAR), therapeutic potential, and specific case studies.

  • Molecular Formula : C13_{13}H8_8FN3_3O2_2
  • Molecular Weight : 257.22 g/mol
  • CAS Number : 1272120-70-3

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties and its role as an inhibitor in various signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study focusing on triazoloquinazolinone derivatives demonstrated that modifications on the phenyl ring significantly influenced the inhibitory activity against Polo-like Kinase 1 (Plk1), a target in cancer therapy. The IC50_{50} values for these derivatives were reported, indicating that structural modifications could enhance their potency against cancer cells .

Inhibition of Signaling Pathways

The compound has shown promise in inhibiting key signaling pathways involved in disease processes. For example, the inhibition of adenylyl cyclase type 1 (AC1) was explored, where certain analogues exhibited selective inhibition with IC50_{50} values as low as 1.4 µM . This suggests that derivatives of this compound could be developed for therapeutic applications targeting chronic pain and other conditions mediated by AC1.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings from various studies regarding the modifications made to the triazolo[4,3-a]pyridine scaffold and their corresponding biological activities.

ModificationBiological ActivityIC50_{50} (µM)Reference
Unsubstituted PhenylLoss of activityN/A
2-FluorophenylEnhanced activity1.4
Various Alkyl SubstituentsVariable effectsRange: 1.4 - 2.4
Ring Substitution with FuranModerate activity2.0

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that compounds derived from the triazolo[4,3-a]pyridine framework exhibit significant cytotoxicity against various cancer cell lines. The presence of fluorine in the phenyl group has been associated with increased potency.
  • In Vivo Models : Preliminary in vivo studies have indicated that these compounds can effectively reduce tumor growth in xenograft models, supporting their potential for further development as anticancer agents.
  • Mechanistic Insights : Mechanistic studies have shown that these compounds may induce apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.

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